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molecular formula C10H10BrN B155526 5-bromo-2,3-dimethyl-1H-indole CAS No. 4583-55-5

5-bromo-2,3-dimethyl-1H-indole

Cat. No. B155526
M. Wt: 224.1 g/mol
InChI Key: IOGAIEWEHFPGNO-UHFFFAOYSA-N
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Patent
US07582773B2

Procedure details

The desired product was prepared using a procedure similar to step 1 of example 3. Thus, 4-bromophenylhydrazine, hydrochloride (4.694 g, 21 mmol) was reacted with 2-butanone (1.442 g, 20 mmol) in ethanol (60 ml) to give the product (3.586 g, 16.002 mmol, 76%) as a tan solid, mp 135-137° C. 1H NMR (DMSO-d6) δ 2.11 (s, 3H), 2.29 (s, 3H), 7.05 (dd, J=1.8, 8.4 Hz, 1H), 7.16 (d, J=8.6 Hz, 1H), 7.49 (d, J=1.5 Hz, 1H), 10.85 (s, 1H); [ESI(−)], m/z 222/224 (M−H)−.
Quantity
4.694 g
Type
reactant
Reaction Step One
Quantity
1.442 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[CH3:11][C:12](=O)[CH2:13][CH3:14]>C(O)C>[Br:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:13]([CH3:14])=[C:12]2[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
4.694 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
1.442 g
Type
reactant
Smiles
CC(CC)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(NC2=CC1)C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.002 mmol
AMOUNT: MASS 3.586 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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